molecular formula C11H15BrN2O B2912896 3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine CAS No. 2197640-65-4

3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine

Cat. No.: B2912896
CAS No.: 2197640-65-4
M. Wt: 271.158
InChI Key: WIHVQLYTJLYNEG-UHFFFAOYSA-N
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Description

3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine is a chemical compound with a pyridine ring substituted with a bromine atom at the 3-position and a methoxy group linked to a 1-methylpyrrolidine at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine typically involves the reaction of 3-bromopyridine with 2-[(1-methylpyrrolidin-2-yl)methoxy] reagents under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine is unique due to the presence of both the bromine atom and the methoxy-pyrrolidine group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above .

Properties

IUPAC Name

3-bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-14-7-3-4-9(14)8-15-11-10(12)5-2-6-13-11/h2,5-6,9H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHVQLYTJLYNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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